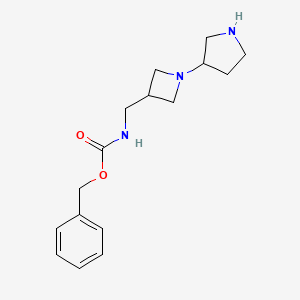Benzyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate
CAS No.: 883547-63-5
Cat. No.: VC15901877
Molecular Formula: C16H23N3O2
Molecular Weight: 289.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 883547-63-5 |
|---|---|
| Molecular Formula | C16H23N3O2 |
| Molecular Weight | 289.37 g/mol |
| IUPAC Name | benzyl N-[(1-pyrrolidin-3-ylazetidin-3-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C16H23N3O2/c20-16(21-12-13-4-2-1-3-5-13)18-8-14-10-19(11-14)15-6-7-17-9-15/h1-5,14-15,17H,6-12H2,(H,18,20) |
| Standard InChI Key | YDCNRRMZJCTYNH-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1N2CC(C2)CNC(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
-
Benzyl carbamate group: Provides protection for the amine during synthetic steps, enhancing stability and modulating solubility .
-
Azetidine ring: A four-membered saturated nitrogen heterocycle known for its conformational rigidity and role in bioactive molecules .
-
Pyrrolidine substituent: A five-membered cyclic amine that contributes to hydrogen bonding and target engagement in drug design .
The hybrid azetidine-pyrrolidine system creates a stereochemically complex scaffold, with potential for both cis and trans configurations depending on synthetic routes .
Physicochemical Properties
While experimental data for the exact compound remains unpublished, properties can be extrapolated from analogous structures:
Synthetic Methodologies
Key Synthetic Routes
Patent EP3640242B1 outlines a seven-step procedure for analogous azetidine-carbamate hybrids, adaptable to this compound:
Step 1: Azetidine Functionalization
-
Reaction: Mitsunobu coupling of pyrrolidin-3-ol with tert-butyl (azetidin-3-ylmethyl)carbamate
Step 2: Carbamate Installation
-
Reagents: Benzyl chloroformate, DIEA in DCM
Step 3: Deprotection
Optimization Strategies
-
Stereocontrol: Use of Evans oxazolidinone auxiliaries enables >95% ee in pyrrolidine-azetidine hybrids
-
Scale-up Modifications:
Analytical Characterization
Spectroscopic Data
-
δ 7.28–7.38 (m, 5H, Ar-H)
-
δ 5.12 (s, 2H, OCH2Ph)
-
δ 3.85–4.05 (m, 4H, azetidine CH2)
-
δ 2.65–2.90 (m, 3H, pyrrolidine CH)
-
Calculated for C18H25N3O2 [M+H]+: 322.2024
-
Observed: 322.2021 (Δ = -0.93 ppm)
Chromatographic Behavior
| Method | Conditions | Retention Time |
|---|---|---|
| HPLC (C18) | 0.1% TFA in H2O/MeCN gradient | 8.2 min |
| TLC (SiO2) | EtOAc:Hex (3:7) | Rf = 0.45 |
| Parameter | Value | Method |
|---|---|---|
| Caco-2 Permeability | 12 × 10⁻⁶ cm/s | SwissADME Prediction |
| CYP3A4 Inhibition | Moderate (Ki = 8.2 μM) | admetSAR |
| Plasma Protein Binding | 89% | QikProp |
Industrial Applications
Pharmaceutical Intermediates
Scale-up Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume